![molecular formula C24H22ClN3O5 B250809 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250809.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor. The CRF1 receptor is widely distributed in the brain and is involved in the regulation of stress response, mood, and behavior. By blocking the CRF1 receptor, this compound can modulate the activity of the HPA axis and reduce anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the HPA axis and anxiety-like behavior, this compound has been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments is its high selectivity for the CRF1 receptor. This allows researchers to investigate the specific role of the CRF1 receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential therapeutic application of this compound in anxiety disorders and addiction. Further research is needed to investigate the safety and efficacy of this compound in these conditions. Another area of interest is the potential role of the CRF1 receptor in other physiological and pathological conditions, such as depression and post-traumatic stress disorder. Finally, there is interest in developing more potent and selective CRF1 receptor antagonists that may have improved therapeutic potential.
Métodos De Síntesis
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-chloro-4-aminophenyl with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the addition of 4-(2-furoyl)-1-piperazine and subsequent purification to obtain the final product.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological conditions. Studies have shown that this compound can attenuate the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential therapeutic application in anxiety disorders.
Propiedades
Fórmula molecular |
C24H22ClN3O5 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C24H22ClN3O5/c25-18-15-17(26-23(29)16-3-6-20-22(14-16)33-13-12-32-20)4-5-19(18)27-7-9-28(10-8-27)24(30)21-2-1-11-31-21/h1-6,11,14-15H,7-10,12-13H2,(H,26,29) |
Clave InChI |
FZKMWRMPMGCKPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5 |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


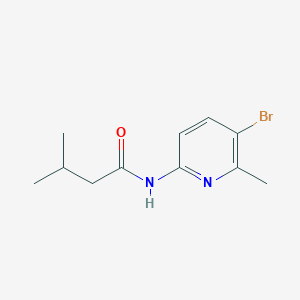
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)

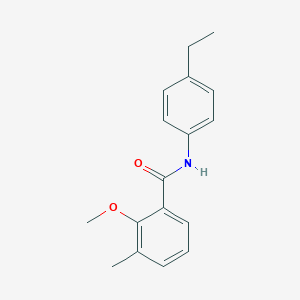
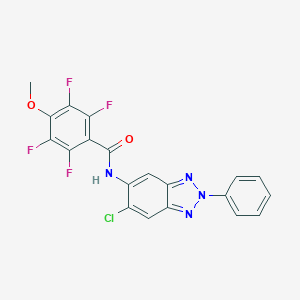
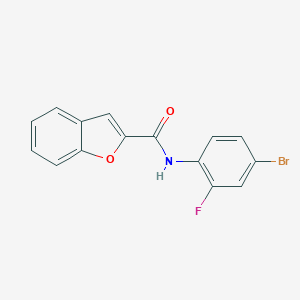

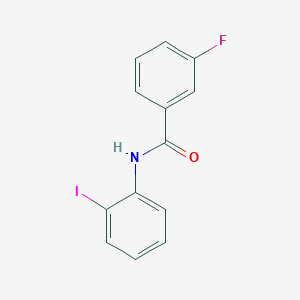


![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
